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Compound Name: Ethyl 2,6-Dinitrobenzoate

Cat. No.: B1505411 Get Quote

Abstract

This guide provides a comprehensive suite of analytical methodologies for the definitive

characterization of Ethyl 2,6-Dinitrobenzoate. As a dinitroaromatic compound, this molecule is

of interest to researchers in energetic materials, chemical synthesis, and pharmaceutical

development as a potential intermediate or reference standard.[1][2] Rigorous analytical control

is paramount to ensure identity, purity, and stability. This document outlines detailed protocols

for chromatographic separation and spectroscopic elucidation, designed for researchers,

scientists, and drug development professionals. We will delve into High-Performance Liquid

Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS)

for separation and identification, and a suite of spectroscopic techniques (MS, NMR, FTIR) for

unambiguous structural confirmation. The causality behind experimental choices is explained to

provide a framework for method adaptation and troubleshooting.

Physicochemical Properties & Reference Standards
A thorough understanding of a compound's basic properties is the foundation of any analytical

endeavor. While Ethyl 2,6-Dinitrobenzoate is a specific isomer, data from related

dinitroaromatic compounds can inform analytical method development.[3] For instance, the

properties of Ethyl 3,5-dinitrobenzoate provide a useful reference point.[4][5]

Table 1: Physicochemical Properties of Ethyl 2,6-Dinitrobenzoate and a Related Isomer.
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Property

Ethyl 2,6-
Dinitrobenzoate
(Predicted/Theoreti
cal)

Ethyl 3,5-
Dinitrobenzoate
(Reference)

Data Source

Molecular Formula C₉H₈N₂O₆ C₉H₈N₂O₆ [4]

Molecular Weight 240.17 g/mol 240.17 g/mol [4]

CAS Number Not readily available 618-71-3 [4]

Appearance
Likely a pale yellow or

white solid

Yellow or colorless

crystals
[6]

Melting Point (°C)

Predicted to be a solid

with a distinct melting

point

92-94 [5][7]

| Solubility | Expected to be soluble in common organic solvents (e.g., acetonitrile, ethanol) and

slightly soluble in water | Soluble in ethanol |[3] |

Chromatographic Analysis for Separation and
Quantification
Chromatographic techniques are essential for separating the target analyte from impurities,

starting materials, and byproducts, as well as for accurate quantification.[2] Both HPLC and GC

are powerful tools for the analysis of nitroaromatic compounds.[1][8]

High-Performance Liquid Chromatography with UV
Detection (HPLC-UV)
HPLC is the cornerstone for purity assessment and quantification of non-volatile or thermally

sensitive compounds like dinitrobenzoates.[1] A reversed-phase method is ideal, separating

compounds based on their hydrophobicity.

Causality and Experimental Choices:
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Column: A C18 column is selected for its excellent retention and separation of aromatic

compounds. The nonpolar stationary phase interacts with the aromatic ring of the analyte.[9]

Mobile Phase: An acetonitrile/water gradient is employed to ensure good separation of both

polar and nonpolar impurities. Acetonitrile is a common organic modifier that provides good

peak shape for nitroaromatics.

Detector: A UV detector is chosen due to the strong chromophore of the dinitroaromatic ring

system. The detection wavelength of 254 nm is a common choice for aromatic compounds

and provides high sensitivity.[10]

Protocol 1: HPLC-UV Method for Purity and Quantification

Parameter Specification

Instrument
HPLC system with UV or Photodiode
Array (PDA) Detector

Column
Reversed-Phase C18, 4.6 x 150 mm, 5 µm

particle size

Mobile Phase A Deionized Water

Mobile Phase B Acetonitrile

Gradient
0-15 min: 30% to 80% B; 15-20 min: 80% B; 20-

25 min: 30% B

Flow Rate 1.0 mL/min

Column Temperature 40 °C

Injection Volume 10 µL

Detector Wavelength 254 nm

| Sample Preparation | Dissolve sample in acetonitrile to a concentration of ~1 mg/mL. Filter

through a 0.45 µm syringe filter prior to injection. |
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Sample Preparation HPLC System Data Analysis

Weigh Sample Dissolve in Acetonitrile Filter (0.45 µm) Autosampler InjectionInject C18 Column Separation UV Detection (254 nm) Generate Chromatogram Integrate Peaks Calculate Purity (%)

Click to download full resolution via product page

HPLC-UV Experimental Workflow.

Gas Chromatography with Mass Spectrometric
Detection (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile

compounds.[2] It provides both chromatographic separation and mass spectrometric data,

which aids in the identification of the primary compound and any related impurities.[11]

Causality and Experimental Choices:

Column: A low-polarity capillary column (e.g., 5% phenyl polysiloxane) is suitable for

separating aromatic compounds based on their boiling points and polarity.

Temperature Program: A gradient temperature program is necessary to first elute volatile

impurities at lower temperatures and then elute the higher-boiling Ethyl 2,6-Dinitrobenzoate
with good peak shape.

Detector: A mass spectrometer provides definitive identification through the compound's

unique mass spectrum and fragmentation pattern.[12]

Protocol 2: GC-MS Method for Identification and Impurity Profiling
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Parameter Specification

Instrument
Gas Chromatograph with Mass
Spectrometer

Column
30 m x 0.25 mm ID, 0.25 µm film thickness (e.g.,

DB-5ms)

Carrier Gas Helium, constant flow at 1.2 mL/min

Inlet Temperature 250 °C

Injection Mode Split (20:1)

Injection Volume 1 µL

Oven Program
Start at 100 °C, hold 2 min. Ramp to 280 °C at

15 °C/min. Hold for 5 min.

MS Transfer Line 280 °C

Ion Source Temp 230 °C

Ionization Mode Electron Ionization (EI) at 70 eV

Mass Range 50-350 amu

| Sample Preparation | Dissolve sample in ethyl acetate to a concentration of ~1 mg/mL. |

Sample Preparation GC-MS System Data Analysis

Weigh Sample Dissolve in Ethyl Acetate GC InjectionInject Capillary Column Separation Electron Ionization (EI) Mass Analyzer Total Ion Chromatogram Extract Mass Spectrum Library Search & ID

Click to download full resolution via product page

GC-MS Experimental Workflow.

Spectroscopic Analysis for Structural Elucidation
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While chromatography separates components, spectroscopy is required to confirm the

molecular structure of the main peak, ensuring it is indeed Ethyl 2,6-Dinitrobenzoate.

Mass Spectrometry (MS) Fragmentation
The mass spectrum from the GC-MS analysis provides a molecular fingerprint. The molecular

ion peak (M+) confirms the molecular weight (240.17). Key fragmentation patterns for ethyl

benzoates involve characteristic losses of the ethoxy group and subsequent rearrangements.

[13][14]

Expected Fragmentation Pattern:

m/z 240: Molecular ion [M]+•.

m/z 195: Loss of the ethoxy radical (•OCH₂CH₃, -45 amu). This often results in a stable

acylium ion and is a common fragmentation pathway for ethyl esters.[13]

m/z 165: Loss of a nitro group (•NO₂, -46 amu) from the m/z 211 fragment or loss of CO from

the m/z 193 fragment.

m/z 149: Loss of both nitro groups from the molecular ion, or loss of NO2 from m/z 195.

m/z 77: Phenyl cation, though less common, can arise from further fragmentation.[13]

The fragmentation pattern of regioisomeric ethoxy and other substituted benzoates can be

complex, but the loss of the ester group is a primary indicator.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination, providing detailed

information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum (in CDCl₃):

Aromatic Region (δ ~7.5-8.5 ppm): The substitution pattern (nitro groups at positions 2 and

6) will significantly influence the aromatic protons. We expect one triplet and one doublet.
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1 Proton (triplet, δ ~7.7 ppm): The proton at position 4, split by the two equivalent protons

at positions 3 and 5.

2 Protons (doublet, δ ~8.4 ppm): The equivalent protons at positions 3 and 5, split by the

proton at position 4.

Ethyl Group:

2 Protons (quartet, δ ~4.5 ppm): The methylene protons (-OCH₂-) of the ethyl group, split

by the adjacent methyl group.

3 Protons (triplet, δ ~1.4 ppm): The methyl protons (-CH₃) of the ethyl group, split by the

adjacent methylene group.

Predicted ¹³C NMR Spectrum (in CDCl₃):

Carbonyl Carbon (δ ~164 ppm): The ester carbonyl carbon.

Aromatic Carbons (δ ~120-150 ppm): At least four distinct signals are expected for the

aromatic carbons due to symmetry. The carbons bearing the nitro groups (C2, C6) will be

significantly downfield.

Ethyl Group Carbons:

Methylene Carbon (δ ~62 ppm): The -OCH₂- carbon.

Methyl Carbon (δ ~14 ppm): The -CH₃ carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of the functional groups present in the molecule. The spectrum is

expected to show strong, characteristic absorption bands.

Table 2: Expected Characteristic FTIR Absorption Bands.
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Wavenumber
(cm⁻¹)

Functional Group Vibration Type Reference

~3100-3000 Aromatic C-H Stretch [3]

~2980-2850 Aliphatic C-H (ethyl) Stretch [4]

~1730-1715 Ester C=O Stretch [4]

~1550-1520 Aromatic N-O Asymmetric Stretch [4]

~1350-1330 Aromatic N-O Symmetric Stretch [4]

| ~1250-1200 | Ester C-O | Stretch |[4] |

Integrated Analytical Approach
A single technique is insufficient for complete characterization. A validated, multi-faceted

approach ensures the highest confidence in the material's identity, purity, and quality.
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Complete Characterization of Ethyl 2,6-Dinitrobenzoate

Test Sample

HPLC-UV
(Protocol 1)

GC-MS
(Protocol 2)

Spectroscopy
(NMR, FTIR)

Quantitative Purity (%)

Assay vs. Standard

Impurity Profile & ID

TIC & Mass Spectra

Structural Confirmation

Spectral Data

Certificate of Analysis

Click to download full resolution via product page

Integrated workflow for comprehensive analysis.

This integrated strategy ensures that the material is not only pure (from HPLC) and free of

significant volatile impurities (from GC-MS), but that its fundamental molecular structure is

unequivocally confirmed as Ethyl 2,6-Dinitrobenzoate (by MS, NMR, and FTIR).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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